molecular formula C13H18O B13877620 (1-Benzylcyclopentyl)methanol

(1-Benzylcyclopentyl)methanol

Cat. No.: B13877620
M. Wt: 190.28 g/mol
InChI Key: XXANSSUWWAHYBW-UHFFFAOYSA-N
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Description

(1-Benzylcyclopentyl)methanol is an organic compound characterized by a cyclopentane ring substituted with a benzyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylcyclopentyl)methanol typically involves the following steps:

    Cyclopentyl Grignard Reagent Formation: Cyclopentyl bromide is reacted with magnesium in anhydrous ether to form the cyclopentyl Grignard reagent.

    Addition to Benzyl Chloride: The cyclopentyl Grignard reagent is then added to benzyl chloride under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Benzylcyclopentanone or benzylcyclopentanal.

    Reduction: Benzylcyclopentane derivatives.

    Substitution: Various substituted benzylcyclopentyl compounds.

Scientific Research Applications

(1-Benzylcyclopentyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Benzylcyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

    Cyclopentylmethanol: Lacks the benzyl group, resulting in different chemical properties and reactivity.

    Benzylcyclopentane: Lacks the hydroxyl group, affecting its solubility and biological activity.

    Cyclopentylbenzene: Lacks the hydroxymethyl group, leading to different applications and reactivity.

Uniqueness: (1-Benzylcyclopentyl)methanol is unique due to the presence of both the benzyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis and potential therapeutic uses.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (1-Benzylcyclopentyl)methanol, and how do reaction parameters influence product purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or cyclization reactions. For example, benzyl halides or alcohols can react with cyclopentane derivatives under Lewis acid catalysis (e.g., AlCl₃ or BF₃) to form the cyclopentyl backbone. Reaction parameters like solvent polarity (e.g., THF vs. DCM), temperature (0–60°C), and catalyst loading significantly impact yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, cyclopentyl CH₂ groups at δ 1.5–2.5 ppm). DEPT-135 clarifies carbon hybridization.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₃H₁₈O for the parent compound).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area-under-curve analysis).
  • IR Spectroscopy : Hydroxyl stretches (~3200–3600 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) validate functional groups .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Segregate organic waste and neutralize acidic/byproduct streams before disposal.
  • Emergency Protocols : Immediate ethanol/water rinses for spills on skin; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). To address this:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO concentration ≤0.1%).
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility.
  • Meta-Analysis : Pool data from independent studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers or confounding variables .

Q. What experimental strategies optimize enantiomeric purity in stereochemically complex derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) to favor specific enantiomers during synthesis.
  • Chiral Stationary Phases : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases for enantiomer separation.
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards .

Q. How does structural modification of the benzyl moiety influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃) to the benzyl ring and test affinity via surface plasmon resonance (SPR) or fluorescence polarization.
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GPCRs or kinases). Focus on π-π stacking with aromatic residues or hydrogen bonding with the hydroxyl group.
  • In Vitro Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™) to correlate computational predictions with experimental data .

Properties

IUPAC Name

(1-benzylcyclopentyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-11-13(8-4-5-9-13)10-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXANSSUWWAHYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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